1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea
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Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea, also known as TAK-659, is a synthetic small molecule compound that is being studied as a potential treatment for various types of cancer and autoimmune diseases.
Scientific Research Applications
Stereoselective Synthesis and Kinase Inhibition
Stereochemical determination and synthesis of active metabolites related to potent PI3 kinase inhibitors exemplify the chemical's relevance. Such processes involve stereospecific hydroboration and stereochemical inversion through oxidation and reduction sequences, leading to the preparation of metabolites with specified stereochemistry. These findings support the compound's potential application in developing kinase inhibitors for therapeutic purposes (Chen et al., 2010).
Glycolic Acid Oxidase Inhibition
Compounds structurally related to 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(o-tolyl)urea have been investigated for their inhibitory effects on glycolic acid oxidase. These studies have shown significant potential in treating conditions like hyperoxaluria by reducing urinary oxalate levels, demonstrating the compound's potential application in medical treatments (Rooney et al., 1983).
Anion Binding and Sensing
The structural motif present in this compound is instrumental in developing anion-binding agents. Acyclic molecules containing amides, ureas, and pyrrole groups have shown effectiveness in selectively binding anions, which could be applied in sensing technologies and environmental monitoring (Gale, 2006).
Neuropharmacological Activities
N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, sharing structural features with the compound of interest, have been explored for their anxiolytic and muscle-relaxant properties. These findings underscore the compound's potential utility in developing new treatments for anxiety and muscle-related disorders (Rasmussen et al., 1978).
Skin Penetration Enhancement
Research has demonstrated that urea derivatives can enhance skin penetration of drugs, pointing to the compound's potential role in improving transdermal drug delivery systems. Such applications are crucial for designing more effective and patient-friendly pharmaceutical formulations (Williams & Barry, 1989).
properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-13-5-2-3-6-16(13)21-18(23)22(17-7-4-12-20-17)15-10-8-14(19)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPWRXRJZAFOPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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